3,10-Perylenedione (CAS 5796-93-0) is a polycyclic aromatic hydrocarbon dione and a core perylenequinone derivative. In procurement and material selection, it is primarily valued for its reversible two-electron redox activity and its structural compatibility with carbon-based electrode matrices. Unlike standard aliphatic or single-ring quinones, the extended pi-conjugated perylene core of 3,10-Perylenedione provides strong intermolecular interactions and stability against dissolution in aqueous electrolytes. This makes it a highly sought-after active material for high-volumetric-density electrochemical capacitors and organic batteries, where long-term stability and rapid charge-transfer kinetics are critical [1].
Substituting 3,10-Perylenedione with generic small-molecule quinones (such as benzoquinone) or relying solely on pristine activated carbon fundamentally compromises device performance. Generic quinones suffer from cross-diffusion (the 'shuttle effect') in electrolytes, leading to rapid self-discharge and irreversible capacity fade. Conversely, unsubstituted perylene lacks the oxygen moieties required for reversible redox pseudocapacitance. While pristine activated carbon avoids these stability issues, it relies entirely on electric double-layer capacitance (EDLC), which strictly limits its volumetric energy density. 3,10-Perylenedione bridges this gap by delivering localized, high-capacity redox activity without expanding the electrode volume or dissolving into the electrolyte [1].
When hybridized within activated carbon nanopores, 3,10-Perylenedione provides a massive boost to charge storage via reversible two-electron redox reactions. In three-electrode cell measurements using aqueous H2SO4, the 3,10-Perylenedione-hybridized electrode achieved a volumetric capacitance of 299 F/cm3 at 0.05 A/g. In direct contrast, the pristine activated carbon baseline delivered only 117 F/cm3 under identical conditions [1].
| Evidence Dimension | Volumetric Capacitance at 0.05 A/g |
| Target Compound Data | 299 F/cm3 |
| Comparator Or Baseline | 117 F/cm3 (Pristine Activated Carbon) |
| Quantified Difference | 155% increase in volumetric capacitance |
| Conditions | Three-electrode cell, aqueous H2SO4 electrolyte |
Procuring this compound allows manufacturers to more than double the energy density of carbon-based supercapacitors without increasing the physical volume of the electrode.
A common failure of organic redox materials is sluggish kinetics at high current densities. However, owing to the large contact interface between the conductive carbon and the target compound, 3,10-Perylenedione maintains high rate capability. At a discharge rate of 10 A/g, the 3,10-Perylenedione hybrid retained 61% of its initial capacitance, whereas the pristine activated carbon baseline retained only 46% [1].
| Evidence Dimension | Capacitance Retention at 10 A/g |
| Target Compound Data | 61% retention |
| Comparator Or Baseline | 46% retention (Pristine Activated Carbon) |
| Quantified Difference | 15 percentage point improvement in high-rate retention |
| Conditions | Discharge rate scaled from 0.05 A/g to 10 A/g in aqueous electrolyte |
Ensures that the integration of redox-active organics does not compromise the high power delivery required for industrial supercapacitor applications.
Small-molecule quinones frequently suffer from the 'shuttle effect'—dissolving into the electrolyte and causing rapid self-discharge. 3,10-Perylenedione, when utilized as a cathode in an asymmetrical cell, does not undergo cross-diffusion during 24-hour self-discharge tests. This significantly suppresses the self-discharge rate compared to a symmetrical activated carbon cell, locking the redox-active species securely within the electrode matrix [1].
| Evidence Dimension | Cross-diffusion and self-discharge stability |
| Target Compound Data | Zero cross-diffusion observed over 24 hours; suppressed self-discharge |
| Comparator Or Baseline | Symmetrical AC cell (higher self-discharge) |
| Quantified Difference | Significant suppression of self-discharge with no detectable active material loss |
| Conditions | Two-electrode asymmetrical cell, 24-hour self-discharge test |
Overcomes the primary shelf-life and operational stability barriers that typically prevent the procurement of organic molecules for commercial energy storage.
Ideal for next-generation supercapacitors where physical space is constrained. By utilizing 3,10-Perylenedione within carbon nanopores, manufacturers can achieve nearly 300 F/cm3 volumetric capacitance without increasing the physical footprint of the electrode [1].
The compound is highly suited for use as a cathode material in aqueous acidic electrolytes (e.g., H2SO4). Its resistance to cross-diffusion prevents the shuttle effect, making it a reliable choice for long shelf-life, low-self-discharge asymmetrical energy storage devices [1].
Beyond energy storage, the stable 4,9-unsubstituted 3,10-perylenedione core serves as a defined, high-purity building block for the synthesis of complex organic semiconductors, photocatalysts, and biomimetic photoactive dyes [1].